Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate
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Overview
Description
Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate is a complex organic compound with a molecular formula of C26H20N2O2S This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano and diphenyl groups, a benzoate ester, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as cyanoacetates and aromatic aldehydes.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyridine derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]acetate
- Methyl 4-cyanobenzoate
- Methyl 3-amino-2-[[(2’-cyanobiphenyl-4-yl)methyl]amino]benzoate
Uniqueness
Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate is unique due to its combination of a pyridine ring with cyano and diphenyl substitutions, a sulfanyl linkage, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including cytotoxicity, anti-cancer properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a methyl benzoate core substituted with a sulfanyl group linked to a cyano-pyridine moiety. The structural formula can be represented as follows:
Cytotoxicity
Recent studies have investigated the cytotoxic effects of related compounds, particularly focusing on their impact on various human cell lines. For instance, methyl benzoate derivatives have demonstrated varying levels of cytotoxicity against human kidney (HEK293) and colon (CACO2) cells. In one study, concentrations above 7.3 mM resulted in significant reductions in cell viability, indicating potential toxicity at higher doses .
Table 1: Cytotoxicity Data for Methyl Benzoate Derivatives
Compound | Cell Line | Concentration (mM) | % Viability Reduction |
---|---|---|---|
Methyl Benzoate | HEK293 | 11 | ~80% |
Methyl Benzoate | CACO2 | 3.7 | ~30% |
Methyl Benzoate | CACO2 | 7.3 | >90% |
Anti-Cancer Properties
The anti-cancer potential of pyridine-based compounds has been a focal point in recent research. For example, derivatives similar to this compound have shown promising results in inhibiting the growth of HepG2 liver cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
Case Study: HepG2 Cell Line
In vitro studies indicated that specific pyridine derivatives significantly inhibited HepG2 cell proliferation. The IC50 values for these compounds were reported to be in the micromolar range, suggesting effective anti-cancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as tyrosinase .
- Gene Expression Modulation : Exposure to these compounds has resulted in differential expression of genes associated with cell survival and apoptosis pathways .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various cancer cell lines.
Properties
Molecular Formula |
C27H20N2O2S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C27H20N2O2S/c1-31-27(30)22-14-12-19(13-15-22)18-32-26-24(17-28)23(20-8-4-2-5-9-20)16-25(29-26)21-10-6-3-7-11-21/h2-16H,18H2,1H3 |
InChI Key |
VGICGCCKSXYXKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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